molecular formula C11H19ClN4O B11855444 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B11855444
M. Wt: 258.75 g/mol
InChI Key: CUVHFZLPOHXMDA-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with an ethoxypyridazine moiety

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes such as neurotransmission and enzyme inhibition .

Properties

Molecular Formula

C11H19ClN4O

Molecular Weight

258.75 g/mol

IUPAC Name

1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H

InChI Key

CUVHFZLPOHXMDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl

Origin of Product

United States

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